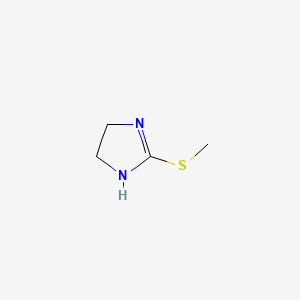

2-(methylthio)-4,5-dihydro-1H-imidazole

Vue d'ensemble

Description

2-(Methylthio)-4,5-dihydro-1H-imidazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. The presence of the methylthio group adds unique characteristics to this compound, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : C₄H₈N₂S

Molecular Weight : 116.18 g/mol

CAS Number : 20112-79-2

The compound features a five-membered imidazole ring with a methylthio group at the second carbon position. This unique structure contributes to its potential reactivity and biological activity, making it a valuable compound in research.

Medicinal Chemistry Applications

-

Synthesis of Kinase Inhibitors :

- The compound serves as a precursor in the synthesis of various kinase inhibitors, particularly those targeting aurora kinases and epidermal growth factor receptors (EGFR). These kinases are crucial in cell division and proliferation, making them significant targets in cancer therapy.

-

Anticancer Activity :

- Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. For example, related compounds have shown IC₅₀ values ranging from 3.6 µM to 11 µM, indicating potent anticancer properties . The mechanism of action often involves the induction of apoptosis in cancer cells.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCT-116 | 3.6 |

| Compound B | MCF-7 | 4.5 |

| Compound C | HeLa | 5.5 |

- Pharmacokinetics :

- The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and moderate lipophilicity, which may enhance its bioavailability and tissue distribution.

Biochemical Applications

-

Enzyme Interactions :

- Compounds with imidazole rings are known substrates for cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can influence the pharmacokinetics of drugs synthesized from or containing this compound.

- Cell Signaling Modulation :

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal reported significant inhibition of cell viability in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines using derivatives of this compound. The study emphasized the importance of the methylthio group in enhancing biological activity.

- Kinase Inhibition Research : Research focused on synthesizing selective inhibitors for aurora kinases demonstrated that modifications to the imidazole ring could lead to improved potency against specific cancer types. The findings suggest that further exploration of this compound's derivatives could yield new therapeutic agents.

Mécanisme D'action

The mechanism by which 2-(methylthio)-4,5-dihydro-1H-imidazole exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Methylthio)aniline: Another sulfur-containing heterocycle with similar reactivity.

4,5-Dihydro-1H-imidazole: Lacks the methylthio group but shares the imidazole core structure.

2-Methylthio-1H-imidazole: Similar structure but with different substitution patterns.

Uniqueness

2-(Methylthio)-4,5-dihydro-1H-imidazole is unique due to the presence of both the imidazole ring and the methylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-(Methylthio)-4,5-dihydro-1H-imidazole, also known by its CAS number 20112-79-2, is a heterocyclic compound characterized by a five-membered imidazole ring with a methylthio group attached at the second carbon position. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 116.18 g/mol. The presence of the methylthio group enhances its solubility and reactivity compared to other imidazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 116.18 g/mol |

| Structural Features | Five-membered imidazole ring with methylthio group |

Biological Activities

Research indicates that this compound exhibits significant biological activity across multiple domains:

- Anticancer Activity : The compound has been utilized in the synthesis of inhibitors for aurora kinases and epidermal growth factor receptors (EGFR), both of which play critical roles in cell division and proliferation. Inhibition of these kinases is a promising strategy for cancer treatment.

- Antiviral Properties : It has been studied as a precursor for synthesizing spiro-piperidine inhibitors against the influenza A virus. This suggests potential applications in antiviral drug development.

- Weight Loss Applications : The compound has been explored for its role in synthesizing galegine analogues, which have shown efficacy in aiding weight loss in animal models.

The mechanism by which this compound exerts its biological effects involves interactions with specific biochemical pathways:

- Kinase Inhibition : By targeting aurora kinases and EGFR, this compound may disrupt signaling pathways that lead to uncontrolled cell growth, making it a candidate for further development as an anticancer agent.

- Viral Replication Interference : Its derivatives may inhibit viral replication mechanisms, providing a basis for antiviral therapies.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Aurora Kinase Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited aurora kinases in vitro, leading to reduced cell proliferation in cancer cell lines.

- Influenza A Virus Inhibition : Research indicated that synthesized spiro-piperidine derivatives showed significant antiviral activity against influenza A virus, suggesting that modifications of the parent compound could yield effective antiviral agents.

- Weight Loss Efficacy : Animal studies showed that galegine analogues derived from this compound led to notable weight loss effects, indicating potential applications in obesity management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole | Contains an additional methyl group at position 1 | |

| 2-Methyl-4,5-dihydro-1H-imidazole | Lacks sulfur substituent | |

| Thiazole derivatives | Various | Contains sulfur but differs in ring structure |

The methylthio group distinguishes this compound from other imidazole derivatives by potentially enhancing its solubility and reactivity.

Propriétés

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIMDGQILFWMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942141 | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20112-79-2, 5464-11-9 | |

| Record name | 2-(Methylthio)-2-imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20112-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthio-2-imidazoline hydroiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(methylthio)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020112792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(methylthio)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary application of 2-(methylthio)-2-imidazoline in organic synthesis?

A1: 2-(methylthio)-2-imidazoline serves as an efficient annelating reagent. [, , ] This means it can react with other molecules to form fused ring systems, specifically imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]thieno[2,3-d]pyrimidines. [] This property makes it valuable for synthesizing novel heterocyclic compounds with potential biological activities.

Q2: Can you provide an example of 2-(methylthio)-2-imidazoline's use in constructing a specific class of compounds?

A2: Researchers successfully utilized 2-(methylthio)-2-imidazoline to synthesize a series of tricyclic, linearly fused N-aryl pyrimidones. [] This involved reacting the compound with 2-chloro-3-pyridine- and 2-chloro-3-pyrazinecarbonyl chlorides, followed by reactions with aromatic amines. The resulting compounds, including imidazo[1,2-a]pyrido[2,3-d]pyrimidin-5(10H)-ones and pyrimido[1,2-a]pyrazino[2,3-d]pyrimidin-6(6H)-ones, represent a novel class of heterocycles.

Q3: Beyond its role as an annelating agent, has 2-(methylthio)-2-imidazoline been explored for other synthetic applications?

A3: Yes, 2-(methylthio)-2-imidazoline derivatives, particularly 1-(2-fluorobenzoyl)-2-methylthio-2-imidazoline, were explored in double displacement reactions. [] These reactions with 1,1-dialkylhydrazines led to the formation of 2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-ones. This methodology proved valuable for constructing tricyclic heterocycles beyond the initial scope of the compound.

Q4: Has 2-(methylthio)-2-imidazoline been used in the synthesis of any biologically relevant molecules?

A4: Indeed, 2-(methylthio)-2-imidazoline plays a crucial role in the synthesis of specifically labeled creatinine. [] Reaction of its hydroiodide salt with ammonia-[15N] yields creatinine-[15NH2] with high specificity and yield. This labeled creatinine is a valuable tool for metabolic studies and potentially for diagnostic applications.

Q5: Are there any studies on the compatibility of 2-(methylthio)-2-imidazoline with different reaction conditions or materials?

A5: While specific material compatibility data is limited in the provided literature, research demonstrates the successful use of 2-(methylthio)-2-imidazoline in reactions involving hexamethylphosphorous triamide (HMPT). [] Further research is necessary to fully understand its compatibility with a broader range of solvents and reagents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.